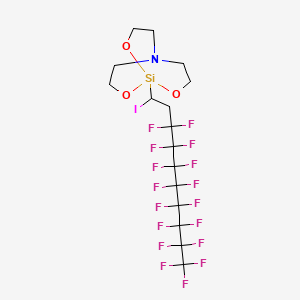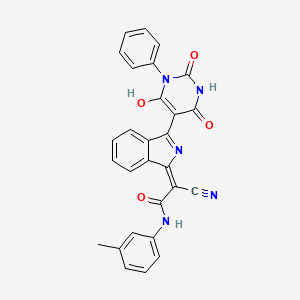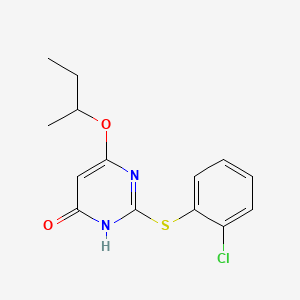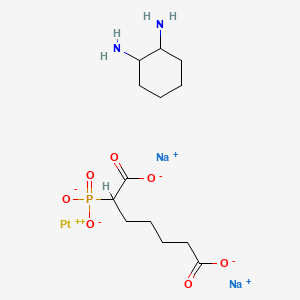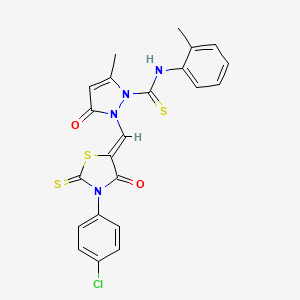
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(2-methylphenyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(2-methylphenyl)-3-oxo- is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(2-methylphenyl)-3-oxo- involves multiple steps. One common method is the cyclocondensation reaction, which typically starts with α, β-unsaturated aldehydes or ketones and substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, and the process is characterized by high yields and simple operation . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound. Common reagents include halogens and other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Scientific Research Applications
1H-Pyrazole-1-carbothioamide, 2-((3-(4-chlorophenyl)-4-oxo-2-thioxo-5-thiazolidinylidene)methyl)-2,3-dihydro-5-methyl-N-(2-methylphenyl)-3-oxo- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Pyrazole derivatives are used in the textile industry as fluorescent whitening agents and in high-tech fields as laser dyes and fluorescent probes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The molecular docking studies provide insights into the binding affinity and interaction sites of the compound with its targets .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-1-carbothioamide include other pyrazole derivatives such as:
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and used as metal ion fluorescent probes.
Hydrazine-coupled pyrazoles: Studied for their antileishmanial and antimalarial activities.
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Synthesized via a green, four-component, catalyst-free method and used in various biological studies.
The uniqueness of 1H-Pyrazole-1-carbothioamide lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
96911-69-2 |
|---|---|
Molecular Formula |
C22H17ClN4O2S3 |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
2-[(Z)-[3-(4-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-methyl-N-(2-methylphenyl)-3-oxopyrazole-1-carbothioamide |
InChI |
InChI=1S/C22H17ClN4O2S3/c1-13-5-3-4-6-17(13)24-21(30)27-14(2)11-19(28)25(27)12-18-20(29)26(22(31)32-18)16-9-7-15(23)8-10-16/h3-12H,1-2H3,(H,24,30)/b18-12- |
InChI Key |
OKNBFOZWMHJOHB-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=S)N2C(=CC(=O)N2/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2C(=CC(=O)N2C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




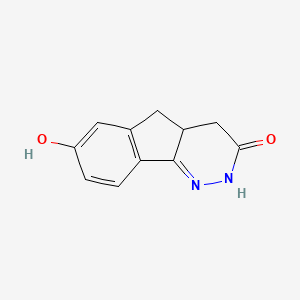

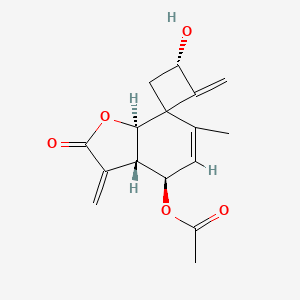
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)

